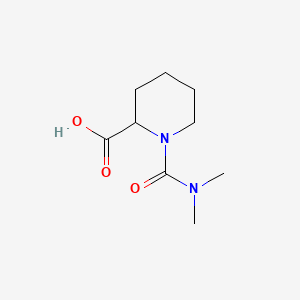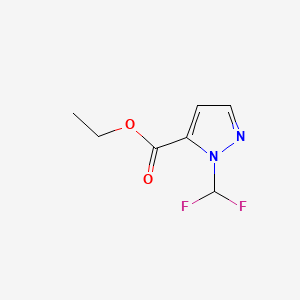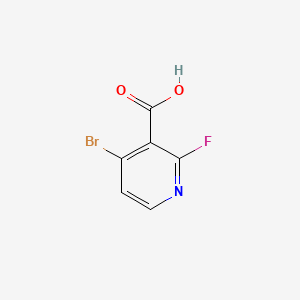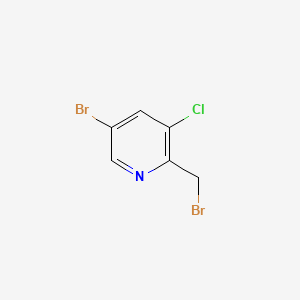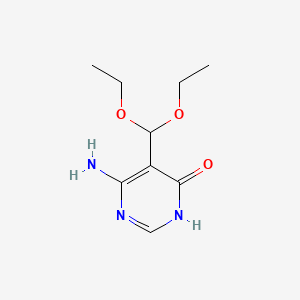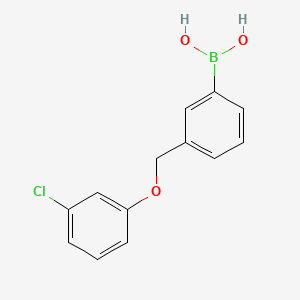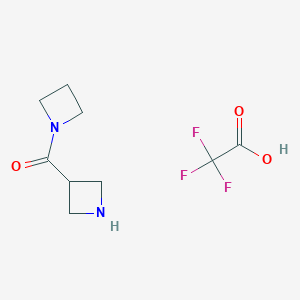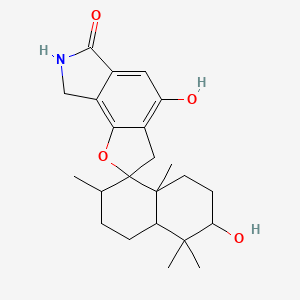
Estaquibotrilactama
Descripción general
Descripción
Stachybotrylactam is a phenylspirodrimane mycotoxin isolated from the fungus Stachybotrys chartarum. This compound is known for its antiviral and antihyperlipidemic activities. Stachybotrys chartarum, commonly referred to as black mold, is often found in water-damaged buildings and is notorious for producing toxic secondary metabolites that pose health risks to humans and animals .
Aplicaciones Científicas De Investigación
Stachybotrylactam has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis of phenylspirodrimanes and other related mycotoxins.
Biology: Researchers investigate its role in fungal pathogenicity and its impact on human health.
Mecanismo De Acción
Stachybotrylactam, also known as “3,4’-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-7,8-dihydro-3H-furo[2,3-e]isoindole]-6’-one” or “Compound NP-020819”, is a mycotoxin produced by the fungus Stachybotrys chartarum . This compound has been associated with various health effects, and its mechanism of action is a topic of ongoing research.
Target of Action
Stachybotrylactam is known to exhibit antiviral activity, specifically inhibiting the HIV-1 protease . The HIV-1 protease is an enzyme that plays a crucial role in the life cycle of the HIV virus, making it a primary target for antiretroviral drugs.
Mode of Action
It is known that stachybotrylactam inhibits the activity of this enzyme, thereby preventing the maturation of viral particles . This inhibition disrupts the viral life cycle and prevents the spread of the virus within the host.
Biochemical Pathways
The biochemical pathways affected by Stachybotrylactam are primarily related to the replication of the HIV virus. By inhibiting the HIV-1 protease, Stachybotrylactam prevents the cleavage of viral polyproteins into individual functional proteins, a necessary step in the assembly and maturation of new viral particles .
Result of Action
The primary result of Stachybotrylactam’s action is the inhibition of HIV-1 protease, leading to a disruption in the life cycle of the HIV virus . This disruption prevents the formation of mature viral particles, thereby reducing the spread of the virus within the host.
Action Environment
Stachybotrylactam is produced by the fungus Stachybotrys chartarum, which is often found in water-damaged buildings or improperly stored feed . The production of Stachybotrylactam and other mycotoxins by this fungus can be influenced by environmental conditions, including the availability of specific nutrients . For instance, increasing concentrations of sodium nitrate have been found to positively affect the production of Stachybotrylactam .
Análisis Bioquímico
Biochemical Properties
Stachybotrylactam has been found to exhibit antiviral activity, specifically inhibiting HIV-1 protease in vitro . It interacts with the HIV-1 protease enzyme, a crucial biomolecule in the life cycle of the HIV virus .
Cellular Effects
In terms of cellular effects, Stachybotrylactam does not appear to affect oleic acid-elicited intracellular lipid accumulation and exhibits no observable cytotoxicity at concentrations up to 100 μM in HepG2 cells .
Molecular Mechanism
The molecular mechanism of Stachybotrylactam involves its interaction with the HIV-1 protease enzyme. By inhibiting this enzyme, Stachybotrylactam prevents the maturation of viral proteins, thereby inhibiting the replication of the HIV virus .
Métodos De Preparación
Stachybotrylactam is typically produced by cultivating Stachybotrys chartarum under specific conditions. The production of this compound is influenced by the type of culture medium used. For instance, potato-dextrose-agar and cellulose-agar have been found to support high levels of mycotoxin production, including stachybotrylactam . The cultivation process involves growing the fungus in a controlled environment with optimal nitrogen and carbon sources, such as sodium nitrate and potato starch .
Análisis De Reacciones Químicas
Stachybotrylactam undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alcohols .
Comparación Con Compuestos Similares
Stachybotrylactam is unique among phenylspirodrimanes due to its specific biological activities. Similar compounds include:
Satratoxins: These are also produced by Stachybotrys chartarum and are known for their cytotoxic properties.
Verrucarins: Another group of mycotoxins with similar structural features but different biological activities.
Roridins: These compounds share a similar biosynthetic pathway but have distinct toxicological profiles
Propiedades
IUPAC Name |
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVLMDBFFSSVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672955 | |
| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163391-76-2 | |
| Record name | 4,6'-Dihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Stachybotrylactam and where is it found?
A1: Stachybotrylactam is a spirocyclic drimane mycotoxin produced by certain strains of the fungus Stachybotrys chartarum. This fungus is often found in damp buildings and improperly stored feed. [, , ]
Q2: What other mycotoxins are produced by Stachybotrys chartarum?
A2: Stachybotrys chartarum, specifically the genotype S, is known to produce highly cytotoxic macrocyclic trichothecenes (MTs) such as satratoxin G, H, F, roridin E, L-2, and verrucarin J. []
Q3: Are there specific media that promote the production of Stachybotrylactam and other mycotoxins by Stachybotrys chartarum?
A3: Research has shown that the type of growth medium significantly influences mycotoxin production in Stachybotrys chartarum. While the fungus grows well on various media, potato-dextrose-agar and cellulose-agar seem to promote the highest concentrations of macrocyclic trichothecenes. [] Another study found significant amounts of stachybotrylactam produced on both potato dextrose agar and malt extract agar. []
Q4: What is the chemical structure of Stachybotrylactam?
A5: Stachybotrylactam features a spirocyclic drimane skeleton. Its structure consists of a spirodihydrobenzofuranlactam unit and a spirodihydroisobenzofuran unit, connected by a nitrogen-carbon (N-C) bond. [, ]
Q5: Have there been any challenges in determining the structure of Stachybotrylactam and related compounds?
A6: Yes, the structure of Stachybotrylactam and similar spirolactams produced by Stachybotrys chartarum have been subject to revisions. Total synthesis efforts have been crucial in confirming and correcting the initially proposed structures. [, ]
Q6: Are there any analytical methods used to detect and quantify Stachybotrylactam?
A7: Yes, liquid chromatography-mass spectrometry (LC-MS/MS) is a commonly used technique for the detection and quantification of Stachybotrylactam in various matrices, including food and feed samples. []
Q7: What is the significance of studying the co-occurrence of Stachybotrylactam with other mycotoxins?
A8: Mycotoxin contamination often involves multiple mycotoxins co-occurring in food and feed. Studies have reported Stachybotrylactam co-occurring with other mycotoxins like aflatoxins and fumonisins in rice bran and maize. [] This highlights the importance of comprehensive mycotoxin monitoring and risk assessment strategies.
Q8: What are the implications of finding Stachybotrylactam in straw used for animal feed?
A9: The detection of Stachybotrylactam in straw used as bedding material and animal feed raises concerns about potential exposure routes for animals and humans handling contaminated straw. [] Further research is needed to fully assess the risks associated with Stachybotrylactam exposure.
Q9: What are the current research priorities regarding Stachybotrylactam?
A9: Further research is needed to fully understand:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/new.no-structure.jpg)
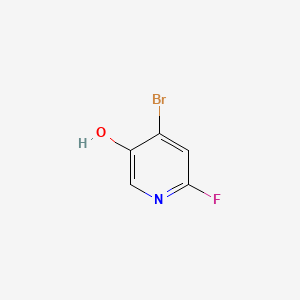
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)
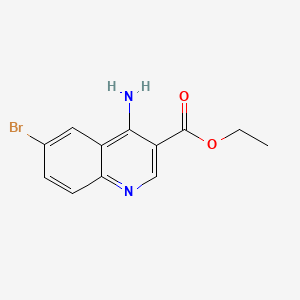
![6-Iodopyrrolo[2,1-F][1,2,4]triazine-2,4-dione](/img/structure/B573120.png)


